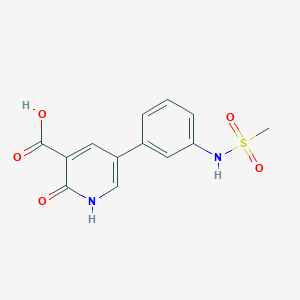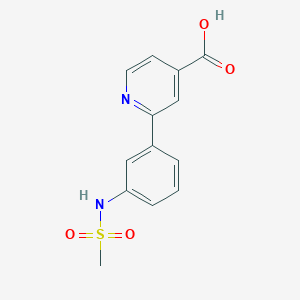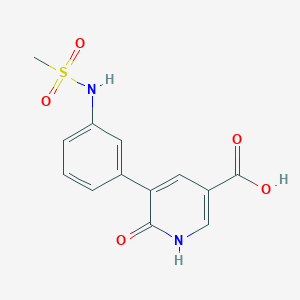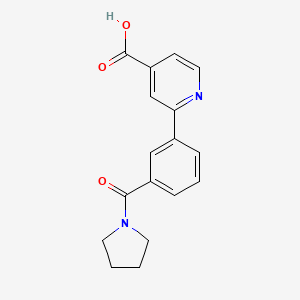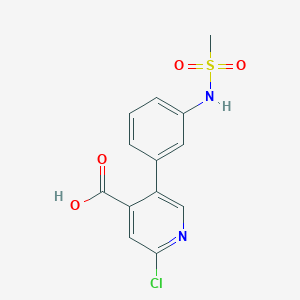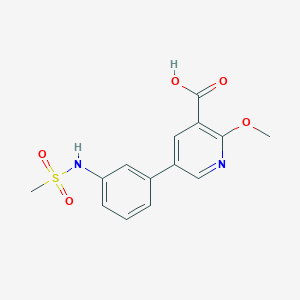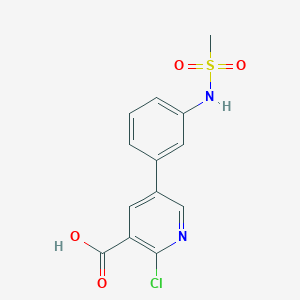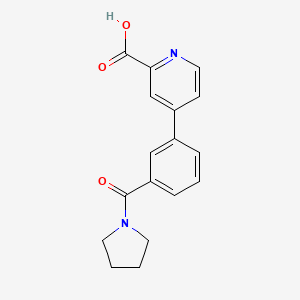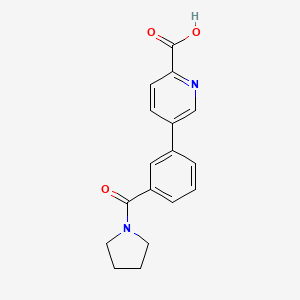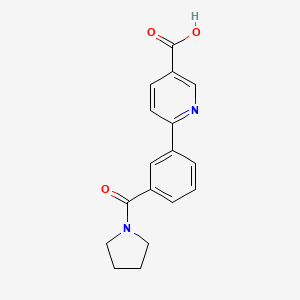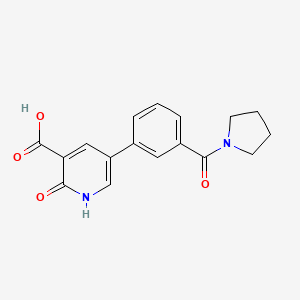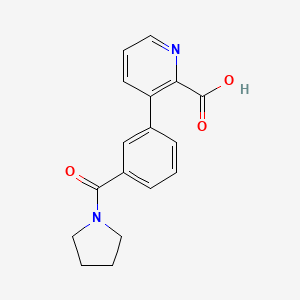
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid (3-PCPA) is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular formula of C14H14N2O4 and a molecular weight of 266.27 g/mol. 3-PCPA is a potent inhibitor of the enzyme acetylcholinesterase (AChE) which is responsible for the hydrolysis of the neurotransmitter acetylcholine. 3-PCPA has been studied extensively for its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.
Mécanisme D'action
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine. 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% binds to the active site of AChE and inhibits its activity, resulting in increased levels of acetylcholine in the brain. This increased level of acetylcholine is thought to be responsible for the therapeutic effects of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s.
Biochemical and Physiological Effects
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. In particular, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to increase levels of acetylcholine in the brain, which is thought to be responsible for its therapeutic effects in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In addition, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a relatively stable compound and has a high yield when synthesized by the condensation reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with picolinic acid. This makes it an ideal compound for use in laboratory experiments. However, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of AChE and thus should be used with caution in experiments involving the enzyme.
Orientations Futures
Future research on 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could focus on its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In particular, further research could focus on the mechanisms of action of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% and its effects on acetylcholine levels in the brain. In addition, further research could focus on the safety and efficacy of 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% in clinical trials. Finally, further research could focus on the development of new synthesis methods for 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% and its derivatives.
Méthodes De Synthèse
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been synthesized in a variety of ways. The most common method is by condensation of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with picolinic acid. This reaction is catalyzed by a base such as sodium hydroxide and proceeds with a yield of 95%. Other methods of synthesis include the reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with a pyridine derivative such as pyridine-2-carboxylic acid and the reaction of 3-pyrrolidinylcarbonylphenyl-2-hydroxy-2-methylpropanoic acid with a pyridine derivative such as pyridine-4-carboxylic acid.
Applications De Recherche Scientifique
3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been studied extensively in the scientific literature for its potential therapeutic applications in diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. In particular, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been studied for its ability to inhibit AChE and thus increase levels of acetylcholine in the brain. Studies have demonstrated that 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is a potent inhibitor of AChE, with an IC50 of 0.7 μM. In addition, 3-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been found to have neuroprotective effects in animal models of Alzheimer’s disease and Parkinson’s disease.
Propriétés
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)14-7-4-8-18-15(14)17(21)22/h3-8,11H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJZSWNHNCIPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(N=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

